molecular formula C22H14ClNO3 B5103393 2-(4-chlorophenyl)-4-(3-phenoxybenzylidene)-1,3-oxazol-5(4H)-one

2-(4-chlorophenyl)-4-(3-phenoxybenzylidene)-1,3-oxazol-5(4H)-one

Cat. No. B5103393
M. Wt: 375.8 g/mol
InChI Key: YMTNEZOPOTVFHE-XSFVSMFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-4-(3-phenoxybenzylidene)-1,3-oxazol-5(4H)-one, also known as OXO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule is of particular interest due to its unique chemical structure and potential for various biological applications. In

Scientific Research Applications

2-(4-chlorophenyl)-4-(3-phenoxybenzylidene)-1,3-oxazol-5(4H)-one has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of various diseases. 2-(4-chlorophenyl)-4-(3-phenoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to have potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of conditions such as cancer, Alzheimer's disease, and Parkinson's disease (Kumar et al., 2018).

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-4-(3-phenoxybenzylidene)-1,3-oxazol-5(4H)-one is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways in the body. 2-(4-chlorophenyl)-4-(3-phenoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory molecules in the body (Chakraborty et al., 2015). Additionally, 2-(4-chlorophenyl)-4-(3-phenoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to inhibit the activity of various signaling pathways involved in the growth and proliferation of cancer cells (Kumar et al., 2018).
Biochemical and Physiological Effects
2-(4-chlorophenyl)-4-(3-phenoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to have various biochemical and physiological effects in the body. One of the most significant effects is its ability to reduce inflammation and oxidative stress. 2-(4-chlorophenyl)-4-(3-phenoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to inhibit the production of inflammatory molecules such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) (Chakraborty et al., 2015). Additionally, 2-(4-chlorophenyl)-4-(3-phenoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) (Kumar et al., 2018).

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-chlorophenyl)-4-(3-phenoxybenzylidene)-1,3-oxazol-5(4H)-one in lab experiments is its stability and solubility in various solvents. This makes it easier to work with and allows for more accurate measurements of the compound. Additionally, 2-(4-chlorophenyl)-4-(3-phenoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to have low toxicity, making it a safer alternative to other compounds that may be harmful to researchers. However, one limitation of using 2-(4-chlorophenyl)-4-(3-phenoxybenzylidene)-1,3-oxazol-5(4H)-one in lab experiments is its limited availability and high cost, which may limit its use in certain research areas.

Future Directions

There are several future directions for research on 2-(4-chlorophenyl)-4-(3-phenoxybenzylidene)-1,3-oxazol-5(4H)-one. One area of research is in the development of new drugs for the treatment of various diseases. 2-(4-chlorophenyl)-4-(3-phenoxybenzylidene)-1,3-oxazol-5(4H)-one has shown promising results in preclinical studies as a potential treatment for cancer, Alzheimer's disease, and Parkinson's disease (Kumar et al., 2018). Additionally, further research is needed to fully understand the mechanism of action of 2-(4-chlorophenyl)-4-(3-phenoxybenzylidene)-1,3-oxazol-5(4H)-one and its potential applications in other areas of research, such as neuroscience and immunology.
Conclusion
In conclusion, 2-(4-chlorophenyl)-4-(3-phenoxybenzylidene)-1,3-oxazol-5(4H)-one, or 2-(4-chlorophenyl)-4-(3-phenoxybenzylidene)-1,3-oxazol-5(4H)-one, is a synthetic compound that has shown promise in various areas of scientific research. Its unique chemical structure and potential applications make it an important area of study for researchers. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(4-chlorophenyl)-4-(3-phenoxybenzylidene)-1,3-oxazol-5(4H)-one have been discussed in this paper, highlighting the importance of this compound in scientific research.

Synthesis Methods

The synthesis of 2-(4-chlorophenyl)-4-(3-phenoxybenzylidene)-1,3-oxazol-5(4H)-one involves the reaction of 4-chlorobenzaldehyde with 3-phenoxybenzylamine in the presence of acetic acid and sodium acetate to form the corresponding imine. This intermediate is then reacted with ethyl oxalate to yield 2-(4-chlorophenyl)-4-(3-phenoxybenzylidene)-1,3-oxazol-5(4H)-one (Sivakumar et al., 2017). The synthesis of 2-(4-chlorophenyl)-4-(3-phenoxybenzylidene)-1,3-oxazol-5(4H)-one has been optimized to increase the yield and purity of the compound, making it more accessible for scientific research.

properties

IUPAC Name

(4E)-2-(4-chlorophenyl)-4-[(3-phenoxyphenyl)methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClNO3/c23-17-11-9-16(10-12-17)21-24-20(22(25)27-21)14-15-5-4-8-19(13-15)26-18-6-2-1-3-7-18/h1-14H/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTNEZOPOTVFHE-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=C3C(=O)OC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C/3\C(=O)OC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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